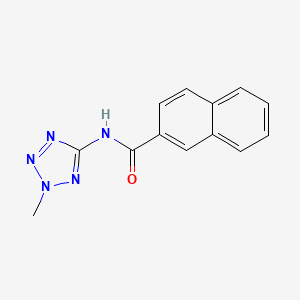
N-(2-methyl-5-tetrazolyl)-2-naphthalenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-5-tetrazolyl)-2-naphthalenecarboxamide is a naphthalenecarboxamide.
科学的研究の応用
Polymer Synthesis
- Poly(naphthalenecarboxamide) Synthesis: The compound has been used in the synthesis of poly(naphthalenecarboxamide)s with low polydispersity, a type of polymer, by chain-growth condensation polymerization. This process involves polymerizing specific monomers to obtain well-defined polymers with low polydispersity indices (Mikami et al., 2011).
Biochemistry and Molecular Biology
- Ni(II) Complexes and DNA/Protein Interaction: The compound's derivatives have been used to study the interaction of nickel(II) complexes with DNA and proteins, assessing their antitumor capabilities against various cell lines. This research is crucial for understanding the biological applications of such compounds in cancer research (Yu et al., 2017).
- Photoclick Chemistry in Live Cells: Naphthalene-based tetrazoles, closely related to the compound, have been used for fluorogenic, two-photon-triggered photoclick chemistry in live mammalian cells. This method allows for real-time, spatially controlled imaging of microtubules, a significant advancement in cell imaging techniques (Yu et al., 2013).
Chemistry and Drug Design
- G-Quadruplex Ligands in Pancreatic Cancer Cells: Derivatives of this compound have been studied for their role as G-quadruplex ligands, targeting telomere structures in pancreatic cancer cells. These studies are integral to designing new cancer therapies (Micco et al., 2013).
- Anticancer Compound Synthesis: Research has focused on synthesizing and characterizing derivatives for anticancer evaluation, particularly against breast cancer cell lines. Such studies contribute to developing new cancer treatments (Salahuddin et al., 2014).
Sensor Development
- Fluorescence "Turn-On" Sensor: The compound's derivatives have been utilized to develop sensors for Al(III) and Zn(II) ions. These findings are crucial in creating sensitive and specific detection methods for these ions in biological and environmental samples (Ding et al., 2014).
Photophysics
- Triplet Excited States and Photooxidation: Derivatives have been used in studying room-temperature long-lived triplet excited states of naphthalenediimides. These compounds have applications in photooxidation and triplet-triplet annihilation upconversions, important in photophysics and photochemistry (Guo et al., 2012).
Anticonvulsant Research
- Anticonvulsant Activity Study: The compound's derivatives have been investigated for their potential anticonvulsant activities, contributing valuable insights into new treatments for seizure disorders (Rajak et al., 2010).
Analytical Chemistry
- Selective Sensing of Fluoride Ions: Its derivatives have been synthesized for the selective sensing of fluoride ions, demonstrating the compound's potential in developing chemical sensors for specific ions (Vijayakumar et al., 2020).
特性
製品名 |
N-(2-methyl-5-tetrazolyl)-2-naphthalenecarboxamide |
|---|---|
分子式 |
C13H11N5O |
分子量 |
253.26 g/mol |
IUPAC名 |
N-(2-methyltetrazol-5-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C13H11N5O/c1-18-16-13(15-17-18)14-12(19)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3,(H,14,16,19) |
InChIキー |
IUDRRORFXYRGME-UHFFFAOYSA-N |
SMILES |
CN1N=C(N=N1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
正規SMILES |
CN1N=C(N=N1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



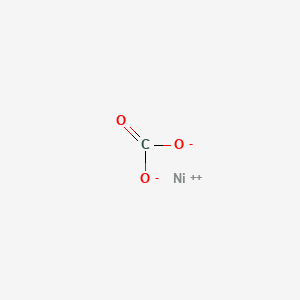
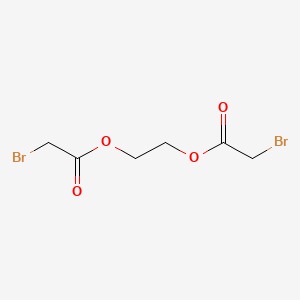
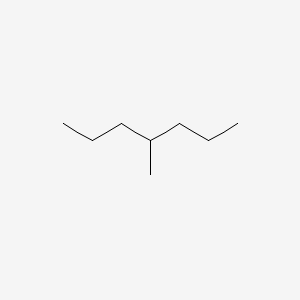
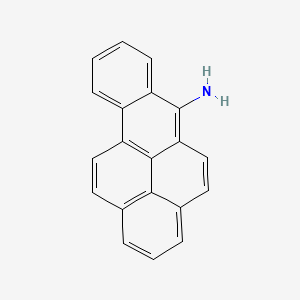

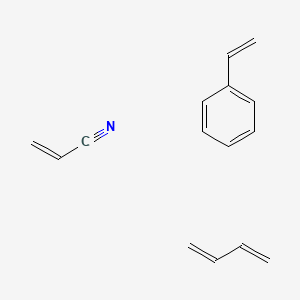
![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-sulfanylidenemethyl]-2,4-dimethylbenzamide](/img/structure/B1211389.png)
![3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid](/img/structure/B1211391.png)
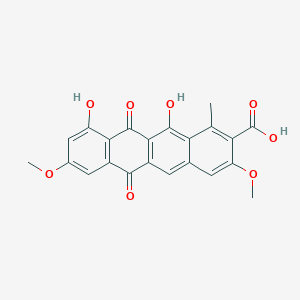

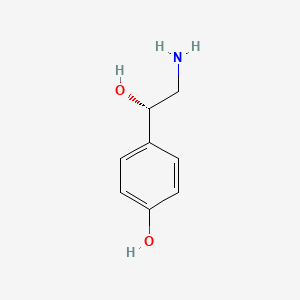
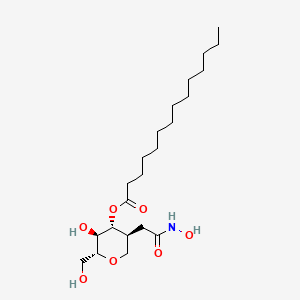
![5-(2-bromoethenyl)-1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B1211401.png)
![2-[(2,5-Dimethoxyphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B1211402.png)